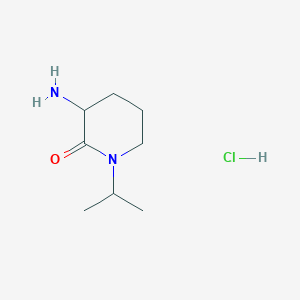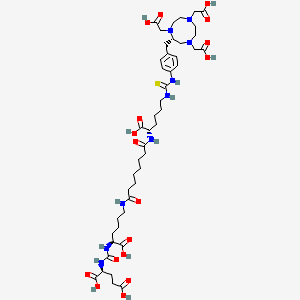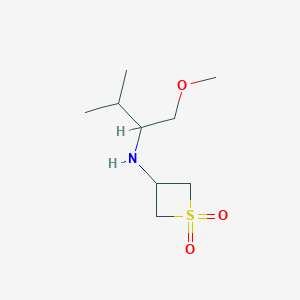![molecular formula C10H9NO3S B13029596 Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is a chemical compound with a unique structure that combines a thieno[3,2-c]pyridine core with a methyl ester and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and neuroprotective properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions result in neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with similar anti-inflammatory properties.
3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide: Another related molecule with reported anti-inflammatory activity.
Uniqueness
Methyl 4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thieno[3,2-c]pyridine core with a hydroxyl and methyl ester group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
methyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-5-4-15-8-6(10(13)14-2)3-11-9(12)7(5)8/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
SVZNDDIFRYDWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C(=O)NC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)




![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)








